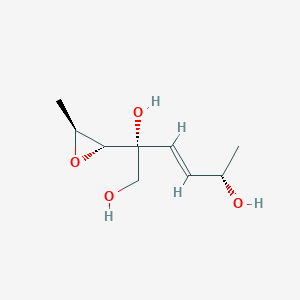

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine" is a fluorinated piperidine derivative of interest in the field of medicinal chemistry as a building block for pharmaceutical compounds.

Synthesis Analysis

- The synthesis of 4-aminomethyl-4-fluoropiperidines, a class to which our compound belongs, involves a key step of regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- Another related synthesis route for 3-aminomethyl-3-fluoropiperidines has been developed, which includes fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by several transformations, eventually yielding the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Molecular Structure Analysis

- There's limited direct information on the molecular structure of "(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine." However, related studies on fluorinated piperidines provide insights into their molecular geometry, including bond lengths and angles influenced by fluorine atoms (Orliac et al., 2014).

Chemical Reactions and Properties

- The fluorinated azaheterocycles, like our compound, are of specific interest due to their bifunctional nature, facilitating diverse chemical reactions (Verniest et al., 2010).

- The presence of fluorine and amine groups in these compounds allows for varied chemical interactions, essential in pharmaceutical development.

Physical Properties Analysis

- The fluorine atoms in these compounds significantly influence their physical properties, such as pKa and lipophilicity. The stereochemistry relative to the fluorine and amino groups affects these properties due to conformational changes (Orliac et al., 2014).

科学的研究の応用

Synthesis of Aminomethylated Fluoropiperidines and Fluoropyrrolidines

The synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored due to their significance as bifunctional building blocks for fluorinated pharmaceutical compounds. Specifically, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines was accomplished through a regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, highlighting the importance of these compounds in the field of medicinal chemistry (Verniest et al., 2010).

Synthesis of 3-Aminomethyl-3-fluoropiperidines

A synthetic route towards 1-alkyl-3-aminomethyl-3-fluoropiperidines was developed, showcasing their relevance as building blocks in medicinal chemistry. The synthesis involved fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by transformation of the ester moiety into different amides and subsequent steps leading to the desired 3-aminomethyl-3-fluoropiperidines (Van Hende et al., 2009).

Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines were introduced as new scaffolds for combinatorial chemistry. These compounds were prepared from a piperidine building block through a sequence involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential in the development of diverse chemical libraries (Schramm et al., 2010).

Fluoro-Beta-Amino Acids in Medicinal Chemistry

The preparation of fluoro-beta-amino acid derivatives, including (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, highlights their incorporation into various chemical structures such as tetrahydropyrimidin-4(1H)-ones, and cyclic and open-chain beta-peptides. These compounds provide valuable insights into the application of fluorinated amino acids in medicinal chemistry and peptide synthesis (Yoshinari et al., 2011).

特性

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDRFMQLZQJAY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[[4-[(4-chlorophenyl)methyl]-1,2-oxazol-3-yl]-phenylmethylidene]hydrazine](/img/no-structure.png)

![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B1181472.png)